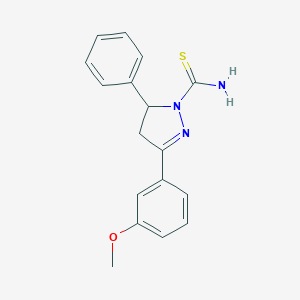
3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, also known as MPDC, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. MPDC is a pyrazoline derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
科学的研究の応用
3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. Studies have shown that 3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide exhibits anti-inflammatory, analgesic, and antipyretic properties. 3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has also been shown to possess antitumor activity, making it a promising candidate for cancer therapy. Furthermore, 3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been studied for its potential use as an antimicrobial agent, with studies showing its effectiveness against various bacterial and fungal strains.
作用機序
The mechanism of action of 3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is not fully understood, but studies have shown that it exerts its effects through the inhibition of cyclooxygenase enzymes. Cyclooxygenases are enzymes that are responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting cyclooxygenase enzymes, 3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that it reduces the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Furthermore, 3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to reduce the levels of reactive oxygen species, which are involved in various pathological conditions, including cancer and inflammation. 3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has also been shown to possess antioxidant properties, which may contribute to its beneficial effects.
実験室実験の利点と制限
3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various scientific fields. However, there are also limitations to its use, including its limited solubility in water and its potential toxicity at high concentrations. Furthermore, the mechanism of action of 3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, including its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Furthermore, studies can be conducted to further elucidate its mechanism of action and to identify potential targets for its therapeutic effects. Additionally, studies can be conducted to optimize its synthesis method and to improve its solubility and bioavailability.
Conclusion
In conclusion, 3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a promising chemical compound that has potential applications in various scientific fields. Its synthesis method is relatively simple, and its mechanism of action has been studied to understand its biochemical and physiological effects. 3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide exhibits anti-inflammatory, analgesic, and antipyretic properties, and it has been shown to possess antitumor and antimicrobial activity. While there are limitations to its use, there are several future directions for the study of 3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, including its potential use as a therapeutic agent and further elucidation of its mechanism of action.
合成法
There are different methods used to synthesize 3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, including the reaction of 3-methoxyphenyl hydrazine with chalcones in the presence of thiosemicarbazide. Another method involves the reaction of 3-methoxyphenyl hydrazine with substituted acetophenones in the presence of thiosemicarbazide. Additionally, 3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can also be synthesized by the reaction of 3-methoxyphenyl hydrazine with chalcones in the presence of ammonium thiocyanate. The synthesis of 3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is relatively simple and can be achieved using standard laboratory techniques.
特性
製品名 |
3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide |
|---|---|
分子式 |
C17H17N3OS |
分子量 |
311.4 g/mol |
IUPAC名 |
5-(3-methoxyphenyl)-3-phenyl-3,4-dihydropyrazole-2-carbothioamide |
InChI |
InChI=1S/C17H17N3OS/c1-21-14-9-5-8-13(10-14)15-11-16(20(19-15)17(18)22)12-6-3-2-4-7-12/h2-10,16H,11H2,1H3,(H2,18,22) |
InChIキー |
WJWPQQNXZWMWBO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=S)N |
正規SMILES |
COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(allyloxy)-3-ethoxybenzyl]-N-benzylamine](/img/structure/B276053.png)
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopentanamine](/img/structure/B276054.png)



![Ethyl 5-ethyl-2-[(3-piperidin-1-ylpropanoyl)amino]thiophene-3-carboxylate](/img/structure/B276072.png)

![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B276077.png)
![N-(4-amino-2-methyl-6-quinolinyl)-N-{2-[(4-amino-2-methyl-6-quinolinyl)amino]-6-methyl-4-pyrimidinyl}amine](/img/structure/B276078.png)

![5-Chloro-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B276085.png)


![3,3'-Bis[4-bromo-2-(hydroxymethyl)-5-methylthiophene]](/img/structure/B276090.png)